Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate
Description
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a bicyclic organic compound featuring a 2-oxabicyclo[2.2.2]octane core. This structure comprises a bridged cyclic ether with substituents at positions 1 (iodomethyl), 3 (methyl), and 4 (methyl ester). The iodine atom and ester group render it a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry.
Properties
Molecular Formula |
C11H17IO3 |
|---|---|
Molecular Weight |
324.15 g/mol |
IUPAC Name |
methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate |
InChI |
InChI=1S/C11H17IO3/c1-8-11(9(13)14-2)5-3-10(7-12,15-8)4-6-11/h8H,3-7H2,1-2H3 |
InChI Key |
RXIPSTOPSGUGMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2(CCC(O1)(CC2)CI)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Iodocyclization of Alkenyl Alcohols
A pivotal step involves the iodocyclization of alkenyl alcohols to form the oxabicyclic structure. This reaction is facilitated by iodine sources such as iodine monochloride or iodine in the presence of a suitable solvent and base. The process proceeds via electrophilic addition of iodine to the alkene, followed by intramolecular nucleophilic attack of the hydroxyl group, resulting in the formation of the bicyclic ether with an iodomethyl substituent.
Alkenyl alcohol + I2 → Iodomethyl-oxabicyclo[2.2.2]octane derivative
- Solvent: Dichloromethane or acetonitrile
- Temperature: Room temperature to 0°C
- Reagents: Iodine (I2), sometimes with a base like sodium bicarbonate or sodium acetate to control pH
- Yield: Typically high (85-95%) depending on substrate purity and reaction parameters
Supporting Data: Singh and Fukuda (2014) demonstrated this approach, achieving efficient cyclization with diethyl malonate derivatives (Source).
Functionalization of the Iodomethyl Group
Post-cyclization, the iodomethyl group can be functionalized via nucleophilic substitution reactions:
- Reaction with potassium thioacetate to introduce sulfur-based functionalities, leading to sulfonyl chlorides after oxidation.
- Reaction with potassium acetate followed by hydrolysis yields alcohol intermediates.
- Oxidation of alcohols to carboxylic acids is achieved via oxidizing agents like N-chlorosuccinimide (NCS) or other mild oxidants.
Iodomethyl-oxabicyclo[2.2.2]octane + K(OAc) → Alcohol derivative → Oxidation → Carboxylic acid
Supporting Data: These transformations are detailed in recent synthetic modifications, with yields often exceeding 80% (Sources,).
Esterification and Final Assembly
The ester group, methyl 4-carboxylate, is introduced through standard esterification protocols, such as Fischer esterification, by reacting the acid intermediate with methanol under acidic conditions.
- Reflux with catalytic sulfuric acid
- Excess methanol to drive the reaction
- Purification via distillation or chromatography
Note: The methyl ester is crucial for the compound's stability and reactivity in subsequent applications.
Synthesis Data Summary Table
Supporting Research Findings and Methodological Insights
- Iodocyclization is a well-established route for constructing the oxabicyclo[2.2.2]octane core, with optimized conditions favoring high regioselectivity and yield (Sources,,).
- Functional group modifications on the iodomethyl group allow for diverse derivatives, expanding the utility of the compound in medicinal chemistry.
- Reaction conditions are carefully controlled to prevent over-iodination or side reactions, with solvents and temperature playing critical roles.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate can undergo various types of chemical reactions, including:
Substitution reactions: The iodomethyl group can be substituted with other nucleophiles.
Oxidation and reduction reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cycloaddition reactions: The bicyclic structure allows for cycloaddition reactions, which can be catalyzed by bases such as DABCO.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation reactions: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce oxides.
Scientific Research Applications
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is a complex organic compound belonging to the bicyclic family of compounds. Its structure features a bicyclo[2.2.2]octane core, notable for its unique three-dimensional arrangement of carbon atoms, creating a rigid framework that can influence biological activity and chemical reactivity. The compound includes an iodomethyl group, which enhances its reactivity and potential applications in synthesis and medicinal chemistry. The molecular formula for this compound is C11H17IO3 , with a molecular weight of approximately 324.15 g/mol .
Applications
This compound has potential applications in medicinal chemistry as a building block for drug development due to its unique structural properties that may enhance bioavailability and efficacy of pharmaceutical agents. Additionally, its reactivity makes it a candidate for use in organic synthesis, particularly in creating more complex molecules through functional group transformations and coupling reactions.
Scientific Research Applications
- Medicinal Chemistry this compound has potential applications in medicinal chemistry as a building block for drug development. Its unique structural properties may enhance the bioavailability and efficacy of pharmaceutical agents.
- Organic Synthesis The reactivity of this compound makes it a candidate for use in organic synthesis, particularly in creating more complex molecules through functional group transformations and coupling reactions.
- Drug Design Research into its binding affinities and mechanisms could provide insights into its utility in drug design.
- Bioisostere in Drug Development 2-Oxabicyclo[2.2.2]octane, a related compound, can be incorporated into the structure of anticancer drugs and may increase the water solubility of a drug .
Potential Interactions
Studies on similar bicyclic compounds have shown that they can interact with various biological targets, including proteins and enzymes involved in metabolic pathways. Interaction studies involving this compound could reveal its potential as a lead compound for developing new therapeutic agents or understanding biochemical mechanisms at play within living organisms. Research into its binding affinities and mechanisms could provide insights into its utility in drug design.
Comparisons to Similar Compounds
This compound shares structural similarities with several other compounds featuring the bicyclo[2.2.2]octane motif:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 1-(iodomethyl)-3-propyl-2-oxabicyclo[2.2.2]octane-4-carboxylate | Propyl group instead of methyl | Potentially different biological activity due to alkyl chain length |
| 4-(iodomethyl)-1-methyl-2-oxabicyclo[2.2.2]octane | Different position of iodomethyl group | Variation in steric hindrance affecting reactivity |
| Ethyl 1-(iodomethyl)-3-(3-nitrophenyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate | Nitro group addition | Enhanced electronic properties influencing interactions |
Mechanism of Action
The mechanism of action of methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with molecular targets through its functional groups. The iodomethyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The bicyclic core provides structural rigidity, which can influence the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Heterocyclic and Aromatic Substituents
Aliphatic Substituents
| Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate | 1-vinyl | C₁₁H₁₆O₃ | 196.2 | Vinyl group enables polymerization or Michael additions | |
| 1-(Iodomethyl)-4-methyl-2-oxabicyclo[2.2.2]octane | 4-methyl, 1-(iodomethyl) | C₈H₁₃IO | 251.9 | Positional isomer of target compound; altered steric effects | |
Functional Group Comparisons
Ester Groups
| Ethyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate | 1-(aminomethyl), 4-ethyl ester | C₁₁H₁₉NO₃ | 213.2 | Amino group facilitates bioconjugation; ethyl ester modifies solubility | |
Biological Activity
Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate is an intriguing compound within the bicyclic family, notable for its unique three-dimensional structure and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
Molecular Formula: C11H17IO3
Molecular Weight: 324.15 g/mol
IUPAC Name: this compound
Canonical SMILES: CC1C2(CCC(O1)(CC2)CI)C(=O)OC
The compound features a bicyclo[2.2.2]octane core, which contributes to its rigidity and influences its chemical reactivity and biological interactions. The presence of the iodomethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions that are essential for synthetic applications in drug development.
Synthesis and Reaction Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Bicyclic Core: This can be achieved through tandem reactions under mild conditions.
- Introduction of the Iodomethyl Group: Accomplished via a substitution reaction using iodomethane.
- Esterification: The final step involves esterifying the carboxylic acid group to yield the methyl ester.
These methods emphasize the importance of optimizing reaction conditions to achieve high yields and purity.
Antileishmanial Activity
A study on oxabicyclic derivatives revealed promising antileishmanial effects against Leishmania donovani, where compounds exhibited significant activity against both promastigote and amastigote forms of the parasite. The mechanism of action was suggested to involve apoptosis-like processes, highlighting the potential for similar structures to exhibit therapeutic effects .
Case Studies and Research Findings
These findings suggest that further investigation into this compound could reveal its potential as a lead compound for developing new therapeutic agents.
Q & A
Q. How can the stereochemical configuration of Methyl 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.2.2]octane-4-carboxylate be experimentally verified?
Methodological Answer: Stereochemical confirmation requires a combination of X-ray crystallography and NMR spectroscopy. X-ray diffraction provides definitive spatial arrangements of substituents on the bicyclic scaffold . For example, analogs like 2-(4-methylphenyl)-2-oxoethyl 3-bromobenzoate were resolved using single-crystal X-ray analysis to determine bond angles and torsional strain . Additionally, - and -NMR coupling constants (e.g., axial-equatorial proton splitting in the bicyclo[2.2.2]octane system) can validate chair or boat conformations, as seen in conformational studies of 1,4-dimethylbicyclo[2.2.2]octane derivatives .
Q. What synthetic routes are viable for introducing the iodomethyl group into the bicyclo[2.2.2]octane framework?
Methodological Answer: Radical halogenation or nucleophilic substitution under anhydrous conditions is recommended. For instance, iodine can be introduced via a Stille coupling or by treating a precursor with in acetone, leveraging the bicyclic system’s rigidity to direct regioselectivity . Steric hindrance from the 3-methyl group may necessitate optimized reaction times (e.g., 12–24 hrs at 60°C) to avoid side products.
Q. How can constitutional isomers of this compound be distinguished computationally?
Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model relative stabilities of isomers by comparing total electronic energies. For example, isomers differing in substituent positions (e.g., iodomethyl vs. methyl on alternate carbons) show distinct heat-of-formation values. IR frequency analysis can also identify unique carbonyl stretching modes (e.g., 1720–1740 cm for ester groups) to differentiate isomers .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the iodomethyl group in cross-coupling reactions?
Methodological Answer: The C–I bond in the iodomethyl group undergoes oxidative addition with palladium(0) catalysts (e.g., ) in Suzuki-Miyaura couplings. Steric constraints from the bicyclo[2.2.2]octane framework may slow transmetallation, requiring bulky ligands like SPhos to enhance efficiency. Kinetic studies (e.g., monitoring via -NMR) can track intermediates, as demonstrated in analogous fluorophenyl ester systems .
Q. How does the oxabicyclo[2.2.2]octane core influence the compound’s pharmacokinetic properties?
Methodological Answer: The rigid bicyclic structure reduces conformational flexibility, potentially improving metabolic stability. Computational ADMET models (e.g., SwissADME) predict LogP (~1.2) and PSA (~55 Å) values, indicating moderate lipophilicity and blood-brain barrier permeability . In vitro assays (e.g., microsomal stability tests) are needed to validate half-life predictions.
Q. What strategies mitigate steric clashes during derivatization of the 4-carboxylate group?
Methodological Answer: Protecting group strategies (e.g., tert-butyl ester formation) can shield the carboxylate during iodomethylation. Alternatively, enzymatic catalysis (e.g., lipase-mediated transesterification) enables regioselective modifications, as shown in methyl 4-methoxybenzoate analogs . Steric maps generated via molecular modeling (e.g., PyMol) identify accessible reaction sites.
Data Contradiction Analysis
Q. Discrepancies in reported LogP values for bicyclo[2.2.2]octane derivatives: How to resolve them?
Methodological Answer: LogP variations arise from measurement techniques (shake-flask vs. HPLC) and substituent electronic effects. Consensus can be achieved by cross-validating experimental data (e.g., HPLC retention times) with computational predictions (e.g., XLogP3-AA). For example, the LogP of 2-carbomethoxy-3-hydroxy-4-methyl-8-oxabicyclo[3.2.1]oct-2-ene was reported as 1.168 , aligning with DFT-derived values within ±0.2 units.
3.2 Conflicting NMR assignments for axial vs. equatorial substituents: Best practices for resolution.
Methodological Answer:
Variable-temperature NMR (VT-NMR) can distinguish dynamic equilibria (e.g., chair flips). For rigid systems like bicyclo[2.2.2]octane, NOESY correlations (e.g., between iodomethyl protons and axial methyl groups) provide definitive assignments . Coupling constants () indicate axial-axial interactions, while equatorial protons show smaller couplings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
